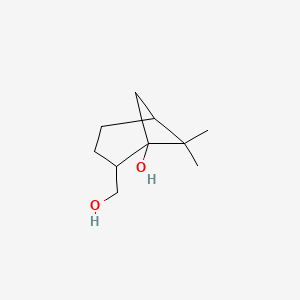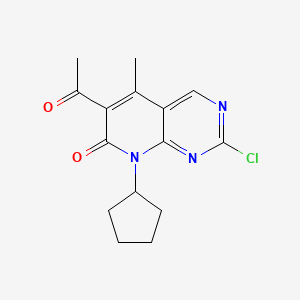
(1R)-(-)-trans-Pinane-1,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-(-)-trans-Pinane-1,10-diol: trans-1,10-Dihydroxy-1,10-dimethylbicyclo[2.2.2]octane , is a bicyclic compound with a unique structure. It belongs to the class of pinane derivatives and is characterized by its two hydroxyl groups attached to adjacent carbon atoms in the pinane framework.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of (1R)-(-)-trans-Pinane-1,10-diol . One common method involves the reduction of the corresponding ketone precursor. Here’s a typical synthetic route:
Reduction of trans-Pinane-1,10-dione:
b. Industrial Production Methods: Industrial production methods may involve large-scale reduction processes using specialized catalysts and optimized conditions. specific details regarding industrial-scale synthesis are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
(1R)-(-)-trans-Pinane-1,10-diol: can participate in various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or other functionalized derivatives.
Reduction: As mentioned earlier, reduction of the ketone precursor leads to the diol.
Substitution: The hydroxyl groups can undergo substitution reactions.
Acid-Catalyzed Reactions: Acid-catalyzed dehydration or esterification reactions are possible.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
(1R)-(-)-trans-Pinane-1,10-diol: finds applications in various fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for its pharmacological properties.
Industry: Used in fragrance and flavor formulations.
Mechanism of Action
The exact mechanism of action for (1R)-(-)-trans-Pinane-1,10-diol depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
(1R)-(-)-trans-Pinane-1,10-diol: stands out due to its unique bicyclic structure. Similar compounds include other pinane derivatives, such as (1S)-(+)-Camphor and (1R,2R)-1,2-Diphenylethylenediamine .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-3-4-8(6-11)10(9,12)5-7/h7-8,11-12H,3-6H2,1-2H3 |
InChI Key |
YXPRXLGCXIMBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1(C2)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)





![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)



